
5(4H)-Oxazolethione, 2-methyl-4-(triphenylphosphoranylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(triphenylphosphoranylidene)oxazole-5(4H)-thione is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a triphenylphosphoranylidene group, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(triphenylphosphoranylidene)oxazole-5(4H)-thione typically involves the reaction of 2-methyl-4-oxazolethione with triphenylphosphine. The reaction is carried out under anhydrous conditions, often in the presence of a base such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the triphenylphosphoranylidene group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(triphenylphosphoranylidene)oxazole-5(4H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The triphenylphosphoranylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted oxazole derivatives.
Scientific Research Applications
2-Methyl-4-(triphenylphosphoranylidene)oxazole-5(4H)-thione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(triphenylphosphoranylidene)oxazole-5(4H)-thione involves its interaction with molecular targets such as enzymes and receptors. The triphenylphosphoranylidene group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the oxazole ring can participate in hydrogen bonding and π-π interactions, further modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(triphenylphosphoranylidene)oxazole-5(4H)-one: Similar structure but with an oxazole-5-one group instead of a thione group.
2-Methyl-4-(triphenylphosphoranylidene)oxazole-5(4H)-amine: Contains an amine group instead of a thione group.
Uniqueness
2-Methyl-4-(triphenylphosphoranylidene)oxazole-5(4H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The triphenylphosphoranylidene group also enhances its stability and ability to form complexes with metal ions, making it valuable in various research applications.
Properties
CAS No. |
76621-59-5 |
|---|---|
Molecular Formula |
C22H18NOPS |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-methyl-4-(triphenyl-λ5-phosphanylidene)-1,3-oxazole-5-thione |
InChI |
InChI=1S/C22H18NOPS/c1-17-23-21(22(26)24-17)25(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,1H3 |
InChI Key |
BQOGAPKQAIRAQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=S)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



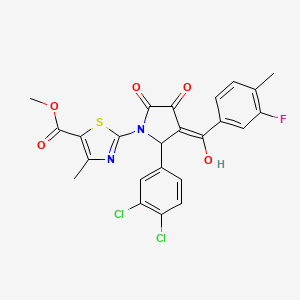
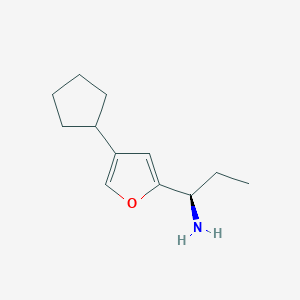



![5-Methyl-N-[3-(methylsulfanyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B12875610.png)
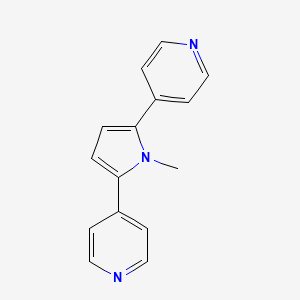


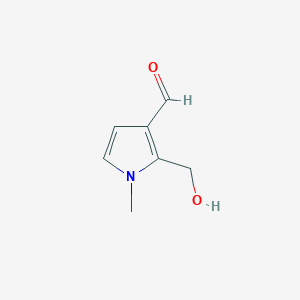

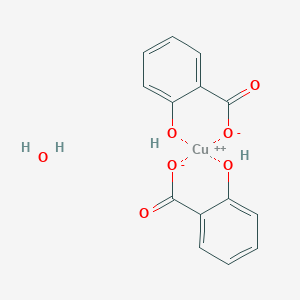
![[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B12875652.png)
